molecular formula C10H26Cl2MgN2 B11850842 magnesium;N,N-dimethylpropan-1-amine;chloride

magnesium;N,N-dimethylpropan-1-amine;chloride

Cat. No.: B11850842
M. Wt: 269.54 g/mol
InChI Key: ZZYSULFVISQGCB-UHFFFAOYSA-L
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Description

Magnesium;N,N-dimethylpropan-1-amine;chloride is a chemical compound with the molecular formula C₅H₁₂ClMgN. It is known for its unique structure, which includes a magnesium atom bonded to a N,N-dimethylpropan-1-amine group and a chloride ion. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;N,N-dimethylpropan-1-amine;chloride can be synthesized through the reaction of magnesium with N,N-dimethylpropan-1-amine and a chloride source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) are commonly used.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process includes:

    Reactant Purity: High-purity reactants are used to minimize impurities.

    Reaction Control: Automated systems control the reaction parameters such as temperature, pressure, and reactant flow rates.

    Purification: The product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Magnesium;N,N-dimethylpropan-1-amine;chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Addition Reactions: It can react with electrophiles to form addition products.

    Complex Formation: The magnesium atom can form complexes with other ligands.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Electrophiles: Electrophiles such as alkyl halides and carbonyl compounds are used in addition reactions.

    Solvents: Anhydrous solvents like THF and diethyl ether are commonly used to maintain the reactivity of the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as N,N-dimethylpropan-1-amine derivatives are formed.

    Addition Products: The addition of electrophiles results in compounds with new functional groups attached to the N,N-dimethylpropan-1-amine moiety.

Scientific Research Applications

Magnesium;N,N-dimethylpropan-1-amine;chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium;N,N-dimethylpropan-1-amine;chloride involves its ability to donate electrons and form complexes with other molecules. The magnesium atom acts as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The N,N-dimethylpropan-1-amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;N,N-dimethylpropan-1-amine;bromide
  • Magnesium;N,N-dimethylpropan-1-amine;iodide
  • Magnesium;N,N-dimethylpropan-1-amine;fluoride

Uniqueness

Magnesium;N,N-dimethylpropan-1-amine;chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant offers distinct advantages in terms of reaction kinetics and product stability.

Biological Activity

Magnesium; N,N-dimethylpropan-1-amine; chloride, often referred to in the context of its chemical structure as 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, exhibits notable biological activities that can be attributed to its components. This compound is of interest in pharmacology and biochemistry due to its potential applications in drug synthesis and biological research.

The molecular formula for magnesium; N,N-dimethylpropan-1-amine; chloride is C5H13Cl2NC_5H_{13}Cl_2N with a molecular weight of 158.07 g/mol. It is characterized by a melting point of 187-190 °C and a boiling point of 130.7 °C at 760 mmHg. The compound is typically synthesized through Grignard reactions, which are crucial for creating various organic compounds used in medicinal chemistry .

Biological Activity

The biological activity of magnesium; N,N-dimethylpropan-1-amine; chloride can be summarized through several key areas:

1. Pharmacological Applications

  • Serotonin Transporter (SERT) Interaction : Research indicates that compounds similar to magnesium; N,N-dimethylpropan-1-amine; chloride interact with SERT, which is critical in regulating serotonin levels in the brain. This interaction is significant for antidepressant activities, as SERT inhibitors are commonly used in treating depression .
  • Mutagenic Activity : Some studies have reported that this compound exhibits mutagenic properties, which could have implications for its use in pharmacological applications and necessitate careful evaluation in drug development processes .

2. In Vitro Studies

  • Metabolic Stability : In vitro studies have been conducted to assess the metabolic stability of related compounds using human liver microsomes. These studies help elucidate the pharmacokinetic profiles essential for understanding how these compounds behave in biological systems .
  • Cellular Assays : The compound has been evaluated in various cellular assays to determine its effects on cell viability and proliferation. For instance, studies involving cancer cell lines have shown that certain derivatives can influence cellular processes such as mitotic spindle formation, which is crucial for cancer treatment strategies .

Case Studies

Several case studies highlight the biological activity of magnesium; N,N-dimethylpropan-1-amine; chloride:

Case Study 1: SERT Binding Affinity

A study investigated the binding affinity of various derivatives at the SERT, revealing that certain modifications significantly enhanced binding potency. This suggests that structural changes in the compound can lead to improved therapeutic efficacy against depression .

Case Study 2: Metabolic Profiling

Research involving metabolic profiling indicated that compounds derived from magnesium; N,N-dimethylpropan-1-amine; chloride exhibited varying degrees of stability and clearance rates in vivo. Such data are critical for predicting human pharmacokinetics and optimizing drug formulations .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
SERT Interaction Compounds exhibit high affinity for serotonin transporter, influencing mood regulation
Mutagenicity Demonstrated mutagenic properties requiring further investigation
Metabolic Stability Evaluated using human liver microsomes to predict pharmacokinetics
Cellular Effects Influences on mitotic spindle formation observed in cancer cell lines

Properties

Molecular Formula

C10H26Cl2MgN2

Molecular Weight

269.54 g/mol

IUPAC Name

magnesium;N,N-dimethylpropan-1-amine;dichloride

InChI

InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

ZZYSULFVISQGCB-UHFFFAOYSA-L

Canonical SMILES

CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-]

Origin of Product

United States

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